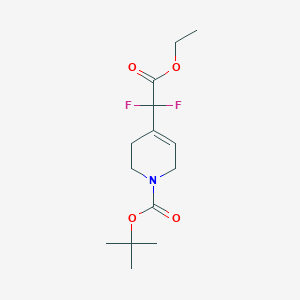

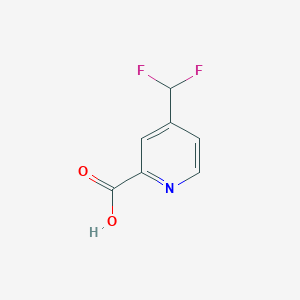

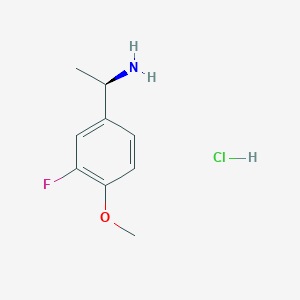

![molecular formula C15H28N2O3 B3027311 (R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate CAS No. 1286207-10-0](/img/structure/B3027311.png)

(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . This process features a cyclopropylcarbinyl cation rearrangement as the key step, achieving the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .Chemical Reactions Analysis

The chemical reactions involving similar compounds are quite complex. For instance, monocyclopropanated heterocycles have been proven to undergo the chemo-, regio-, and stereoselective cleavage of the exocyclic cyclopropane bond, enabling various synthetic transformations such as rearrangements or ring-opening with nucleophiles and electrophiles .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The unique structural features of this compound make it a promising candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. By modifying specific functional groups, scientists can tailor its properties to target specific biological pathways or receptors. Further investigations into its interactions with enzymes, receptors, and cellular components are ongoing .

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) play a crucial role in regulating intracellular cyclic nucleotide levels. The compound’s inhibitory activity against specific PDE isoforms has attracted attention. For instance, the selective PDE9 inhibitor PF-04447943, which contains a similar pyrrolidine-based scaffold, enhances synaptic plasticity and cognitive function in rodents . Researchers are exploring whether our compound exhibits similar effects.

Heterocyclic Synthesis Strategies

The 2H-pyran (2HP) ring, present in our compound, serves as a strategic intermediate in natural product synthesis. Researchers have investigated versatile synthetic methods to access 2HPs, excluding those fused to aromatic rings (such as 2H-chromenes). These methods involve Knoevenagel reactions, oxa-electrocyclization, and cycloisomerization. Understanding the factors affecting valence isomerism between 2HPs and 1-oxatrienes is crucial for efficient synthesis .

Myeloperoxidase Inhibition

Researchers have utilized related dihydropyran derivatives in the synthesis of potent myeloperoxidase inhibitors. These compounds play a role in antimicrobial oxidant pathways. Our compound’s structural features may contribute to its effectiveness in this context .

Selective σ1 Receptor Ligands

The tert-butyl group, combined with the pyrrolidine moiety, could lead to selective σ1 receptor ligands. These ligands have implications in neuroprotection, neurodegenerative diseases, and pain management. Further exploration of our compound’s binding affinity and pharmacological profile is warranted .

Chemical Biology and Biosynthetic Pathways

The crowded tert-butyl group influences reactivity patterns. Researchers have studied its relevance in chemical transformations, biosynthetic pathways, and biodegradation processes. Understanding how this group interacts with other functional groups sheds light on its potential applications .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-1-(oxan-4-ylmethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-13-4-7-17(11-13)10-12-5-8-19-9-6-12/h12-13H,4-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTFNJAAWPWZKN-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901112817 | |

| Record name | Carbamic acid, N-[(3R)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate | |

CAS RN |

1286207-10-0 | |

| Record name | Carbamic acid, N-[(3R)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3R)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3027230.png)

![(S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3027231.png)

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3027236.png)

![tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B3027247.png)